molecular formula C18H19ClN2O2S B254847 N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

Katalognummer B254847
Molekulargewicht: 362.9 g/mol
InChI-Schlüssel: PDILUZGPCMKYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide, also known as CDX-085, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to inhibit tumor growth in xenograft models of cancer, with a dose-dependent effect observed. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has several advantages for lab experiments, including its high purity, reproducibility, and scalability for large-scale production. Its favorable pharmacokinetic profile and low toxicity make it suitable for in vivo studies. However, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has limitations in terms of its selectivity, as it targets multiple receptors in addition to EGFR. This may result in off-target effects and limit its therapeutic potential.

Zukünftige Richtungen

For N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide include further optimization of its selectivity and potency, as well as the development of combination therapies with other chemotherapeutic agents. In addition, the use of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in personalized medicine approaches, such as biomarker-guided therapy, may improve its efficacy and reduce toxicity. The exploration of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in other cancer types, such as pancreatic and ovarian cancer, may also provide new insights into its therapeutic potential.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of an oxidizing agent, followed by the addition of thioacetic acid and acetic anhydride. The resulting product is then purified by column chromatography to obtain N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in high purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has demonstrated synergistic effects with other chemotherapeutic agents, suggesting its potential as a combination therapy.

Eigenschaften

Produktname

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

Molekularformel

C18H19ClN2O2S

Molekulargewicht

362.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12-3-8-16(13(2)9-12)21-18(23)11-24-10-17(22)20-15-6-4-14(19)5-7-15/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

PDILUZGPCMKYNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.